Triflusal-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

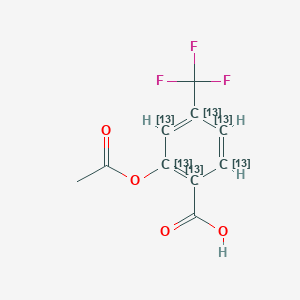

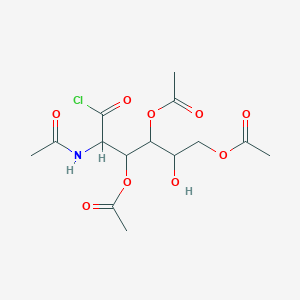

Triflusal-13C6 is a C13-labeled Triflusal . Triflusal is a platelet aggregation inhibitor . It is used for research purposes .

Synthesis Analysis

While specific synthesis details for Triflusal-13C6 were not found, the synthesis of similar compounds often involves complex chemical reactions. High-resolution 13C metabolic flux analysis is a technique that can be used to investigate the synthesis of such compounds .

Molecular Structure Analysis

The molecular formula of Triflusal-13C6 is C10H7F3O4 . Its molecular weight is 254.11 g/mol . The IUPAC name is 2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid .

Chemical Reactions Analysis

Triflusal-13C6, like its parent compound Triflusal, is likely to undergo various chemical reactions. For instance, Triflusal has been shown to bind to human serum albumin under certain conditions .

Physical And Chemical Properties Analysis

Triflusal-13C6 has a molecular weight of 254.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 3 . The exact mass is 254.04977220 g/mol .

Wissenschaftliche Forschungsanwendungen

Anti-Tuberculosis Drug

Triflusal has been studied for its potential as an anti-TB repurposed drug. It targets the replication protein DciA in Mycobacterium tuberculosis (M.tb), which is an essential protein involved in bacterial replication and growth regulation. The lack of any structural homology of M.tb DciA with human proteins makes it an appropriate target for drug development . Triflusal was observed to have significant anti-TB activity under in vitro and ex vivo conditions .

Platelet Aggregation Inhibitor

Triflusal is known to be a platelet aggregation inhibitor . This property makes it useful in the prevention of blood clots and related cardiovascular conditions.

Cocrystal Formation

Triflusal has been used in the formation of pharmaceutical cocrystals. Six cocrystals of Triflusal were discovered from a cocrystal screening with pharmaceutically acceptable coformers, namely, benzamide, isonicotinamide, picolinamide, propionamide, urea, and valpromide . This was done in an attempt to find stable solid forms of Triflusal .

Wirkmechanismus

Target of Action

Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

Triflusal-13C6 interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .

Biochemical Pathways

The action of Triflusal-13C6 affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, Triflusal-13C6 spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Triflusal-13C6 are crucial for its bioavailability. After oral administration, Triflusal-13C6 is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of Triflusal-13C6 is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .

Result of Action

The action of Triflusal-13C6 leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, Triflusal-13C6 has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Action Environment

The action, efficacy, and stability of Triflusal-13C6 can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of Triflusal-13C6 .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-BOCFXHSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triflusal-13C6 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

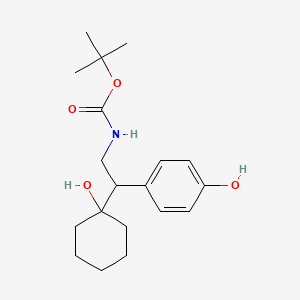

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

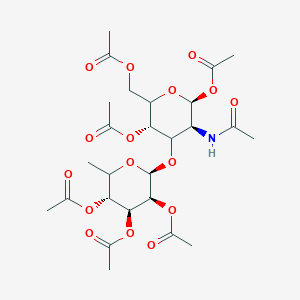

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

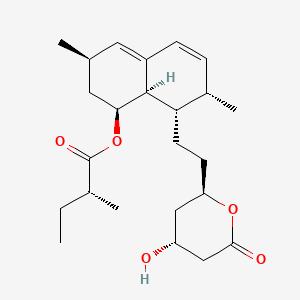

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)